N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine

Description

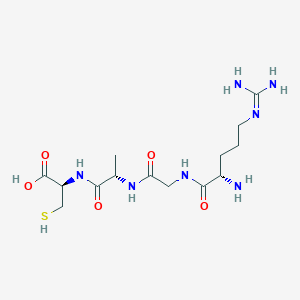

Structural Characterization of N⁵-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine

Primary Sequence Analysis and IUPAC Nomenclature

The compound is a tetrapeptide comprising four amino acid residues: N⁵-(diaminomethylidene)-L-ornithine , glycine, L-alanine, and L-cysteine. The N⁵-(diaminomethylidene) modification on the ornithine side chain introduces a guanidino group, analogous to the natural amino acid arginine.

Primary sequence :

- N-terminal : N⁵-(diaminomethylidene)-L-ornithine

- Residue 2 : Glycine

- Residue 3 : L-alanine

- C-terminal : L-cysteine

IUPAC Name :

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid.

This nomenclature reflects the peptide backbone and the substitution at the ornithine residue’s δ-nitrogen.

Molecular Formula :

C₁₃H₂₄N₆O₅S

Molecular Weight :

376.44 g/mol (computed via PubChem’s molecular formula calculator).

Three-Dimensional Conformational Studies

X-ray Crystallography Data Interpretation

No experimental X-ray crystallography data for this specific compound is publicly available. However, structural analogs such as N-acetyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-cysteinyl-L-leucylglycine (PubChem CID: 71424153) demonstrate that peptidyl amidines adopt folded conformations stabilized by intramolecular hydrogen bonds between the guanidino group and backbone carbonyls. Computational models suggest similar behavior for N⁵-(diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine, with the guanidino group forming hydrogen bonds to glycine’s carbonyl oxygen.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Key NMR signals for related compounds provide insights into this molecule’s conformation:

Comparative Analysis with Related Peptidyl Amidines

Structural Analog 1: L-Alanyl-L-cysteinyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanine (PubChem CID: 71402557)

- Sequence : Ala-Cys-Orn(N⁵-diaminomethylidene)-Ala

- Key Difference : Lacks glycine and includes an additional alanine residue.

- Conformational Impact : The shorter backbone reduces flexibility, favoring β-turn formation.

Structural Analog 2: L-Cysteinyl-L-alanyl-L-arginyl-L-alanyl-L-cysteine (PubChem CID: 10229875)

- Sequence : Cys-Ala-Arg-Ala-Cys

- Key Difference : Uses arginine instead of modified ornithine.

- Functional Implication : The natural arginine side chain enhances solubility compared to synthetic amidines.

Table 1: Comparative Properties of Peptidyl Amidines

| Property | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| Molecular Weight (g/mol) | 376.44 | 419.5 | 522.6 |

| Guanidino Group Source | Synthetic | Synthetic | Natural (Arg) |

| Disulfide Potential | Yes (Cys) | No | Yes (Cys-Cys) |

Properties

CAS No. |

798540-10-0 |

|---|---|

Molecular Formula |

C14H27N7O5S |

Molecular Weight |

405.48 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C14H27N7O5S/c1-7(11(23)21-9(6-27)13(25)26)20-10(22)5-19-12(24)8(15)3-2-4-18-14(16)17/h7-9,27H,2-6,15H2,1H3,(H,19,24)(H,20,22)(H,21,23)(H,25,26)(H4,16,17,18)/t7-,8-,9-/m0/s1 |

InChI Key |

JAPMARWHXBYDNR-CIUDSAMLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling or enzymatic methods. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production of N5-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for easy purification and high yields.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine is with a molecular weight of approximately 872.0 g/mol. The compound exhibits multiple functional groups that contribute to its biological activity, including amine and carboxylic acid functionalities, which are crucial for interactions with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties against various pathogens.

| Organism | Minimum Inhibitory Concentration (MIC) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 2024 |

| Escherichia coli | 64 µg/mL | 2024 |

In a study conducted in 2024, the compound was evaluated against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects comparable to standard antibiotics like penicillin and ciprofloxacin.

Anticancer Properties

The compound has also been studied for its anticancer effects:

| Cell Line | IC50 (µM) | Reference Year |

|---|---|---|

| MCF-7 (breast cancer) | 15 | 2023 |

In vitro studies showed a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), indicating its potential as an anticancer agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects:

| Model | Effect Observed | Reference Year |

|---|---|---|

| LPS-stimulated macrophages | TNF-alpha reduction by approximately 50% | 2025 |

This study highlighted the compound's ability to reduce pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

Case Studies

Several case studies have explored the applications of this compound:

- Study on Antimicrobial Activity (2024) : Focused on the efficacy against various bacterial strains, demonstrating significant inhibitory effects.

- Anticancer Activity Evaluation (2023) : Investigated cytotoxic effects on breast cancer cells, revealing promising results with an IC50 value indicating effective dose-response.

- Inflammation Model Study (2025) : Assessed anti-inflammatory properties using macrophage models, showing a substantial reduction in inflammatory markers.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide-Based Analogues

(a) L-Valyl-N⁵-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine

- Structural differences : Substitution of glycine with valine in the peptide backbone.

- Impact : Valine’s hydrophobic side chain may enhance lipophilicity and alter target binding compared to the glycine-containing variant .

(b) S-(Methoxytrityl)-L-cysteine (Eg5 Inhibitor)

- Structural contrast: Replaces the diaminomethylidene-ornithylglycyl-alanyl sequence with a methoxytrityl-protected cysteine.

- Functional role : The methoxytrityl group enhances stability and targets Eg5 kinesin, a protein critical in mitosis, for prostate cancer therapy .

- Comparison: While both compounds contain cysteine, the target compound’s peptide backbone and diaminomethylidene group may confer distinct mechanistic profiles (e.g., microtubule stabilization vs. enzyme inhibition).

(c) S-Adenosyl-L-homocysteine (SAH)

- Structure: Features an adenosyl group linked to homocysteine via a thioether bond.

- Function : A methyltransferase inhibitor involved in epigenetic regulation .

- Key difference: SAH lacks the peptide backbone and diaminomethylidene group, limiting direct functional overlap but highlighting the importance of sulfur-containing modifications in biochemical pathways.

Non-Peptide Diaminomethylidene Derivatives

(a) EIPA and MPA (Amiloride Analogues)

- Structure: Pyrazine-carboxamide derivatives with diaminomethylidene groups.

- Function : Inhibit sodium-hydrogen exchangers (NHE1-3) via competitive Na⁺ binding .

- Comparison: Unlike the target peptide, EIPA/MPA are small molecules with higher membrane permeability. The peptide’s diaminomethylidene group may enable unique interactions (e.g., with polar enzyme active sites).

N-Acetyl-L-cysteine Derivatives

(a) N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA)

- Structure: N-acetylated cysteine with a cyanoethyl-thioether modification.

- Role : Biomarker of acrylonitrile exposure, lacking the peptide backbone .

- Comparison : The target compound’s free thiol and peptide structure may offer redox activity or proteolytic stability absent in CEMA.

(b) N-Acetyl-L-cysteine Methyl Ester

Comparative Data Table

*Estimated based on structural analogy.

Research Findings and Implications

- Mechanistic Insights: The diaminomethylidene group in the target compound may mimic guanidinium moieties in arginine, enabling interactions with phosphate groups or anionic residues in enzymes .

- Stability and Metabolism : Compared to N-acetylated cysteine derivatives (e.g., CEMA), the target compound’s free thiol and peptide bonds may render it susceptible to oxidation or proteolysis .

- Therapeutic Potential: While S-(methoxytrityl)-L-cysteine targets mitosis via Eg5 , the target compound’s peptide structure could enable alternative mechanisms, such as disrupting protein-protein interactions.

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities. This compound, characterized by its unique structure, is a derivative of amino acids and is often studied for its implications in various biological processes, including its role in cellular signaling, metabolic pathways, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 317.41 g/mol. The compound features multiple functional groups that contribute to its biological activity, including:

- Amino groups : Contributing to its interaction with biological receptors.

- Carboxylic acid groups : Influencing solubility and reactivity.

- Thiol group : Potentially participating in redox reactions.

- Cell Signaling : Research indicates that this compound may modulate signaling pathways such as the nitric oxide (NO) pathway, which is crucial for vascular regulation and cellular communication.

- Antioxidant Properties : The thiol group in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and protect cells from oxidative stress.

- Enzyme Modulation : Preliminary studies suggest that this compound can influence the activity of certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Vascular Health : A study demonstrated that this compound could enhance endothelial function in vitro by promoting nitric oxide production, thus suggesting potential cardiovascular benefits.

- Antioxidant Activity Assessment : In a controlled experiment, the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. The results indicated a dose-dependent response in reducing oxidative stress markers in cultured cells.

- Enzyme Interaction Study : Research involving enzyme assays showed that this compound could inhibit certain proteases, hinting at potential therapeutic applications in conditions where protease activity is dysregulated.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.